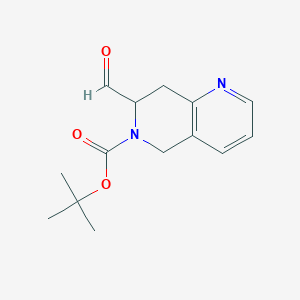

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core functionalized with a formyl group at position 7 and a tert-butyl carbamate group at position 4. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capabilities and planar aromaticity, which facilitate interactions with biological targets. The tert-butyl ester serves as a protecting group, enhancing solubility and stability during synthetic manipulations, while the formyl group provides a reactive handle for further derivatization (e.g., via nucleophilic addition or condensation reactions) .

Related analogs, such as tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (molecular formula: C₁₃H₁₇N₃O₄, monoisotopic mass: 279.1219 g/mol), highlight the structural versatility of this scaffold .

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

tert-butyl 7-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-5-4-6-15-12(10)7-11(16)9-17/h4-6,9,11H,7-8H2,1-3H3 |

InChI Key |

CEZUSDZFZQQBLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C=O)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo formylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.

Substitution: Various substitution reactions can occur, where functional groups on the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that naphthyridine derivatives, including Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, exhibit significant anticancer properties. These compounds function through various mechanisms:

- Apoptosis Induction : They can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Inhibiting cell division processes, thus preventing tumor growth.

- Topoisomerase Inhibition : Targeting enzymes critical for DNA replication .

Antimicrobial Activity

Studies have shown that naphthyridine derivatives possess antimicrobial properties against a range of pathogens. Their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes them promising candidates for developing new antibiotics.

Case Studies

- Antitumor Agents : A study highlighted the effectiveness of 1,8-Naphthyridine derivatives in inhibiting tumor growth in various cancer models. The research demonstrated that these compounds could serve as lead structures for developing novel anticancer drugs .

- Phosphodiesterase Inhibition : Tert-butyl 7-formyl derivatives have been investigated for their role as phosphodiesterase inhibitors, which are crucial in treating conditions like Alzheimer’s disease. Their ability to enhance cGMP levels has implications for cognitive function improvement .

- MAO Inhibition : Recent findings suggest that naphthyridine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This activity points to potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations:

- Reactivity : The 7-formyl derivative is uniquely positioned for further functionalization (e.g., forming hydrazones or oximes), whereas nitro () and chloro () analogs are more suited for nucleophilic aromatic substitution.

- Synthetic Routes : Palladium catalysis is common (e.g., compound 4v ), but the 7-formyl analog may require specialized oxidation steps (e.g., Vilsmeier-Haack formylation).

- Biological Relevance: Carbamoyl and methoxy substituents (as in compound 31) enhance interactions with receptors like retinoid targets , while the formyl group could enable covalent binding strategies.

Physicochemical Properties

- Molecular Weight : The formyl derivative (C₁₄H₁₈N₂O₃) has a calculated molecular weight of 262.31 g/mol, lighter than the nitro analog (279.12 g/mol) due to the absence of a nitro group .

- Boiling Point : Chloro-methyl analogs exhibit higher boiling points (~395°C ) compared to polar derivatives like the formyl compound, which may have lower thermal stability.

- Crystallinity : Single-crystal X-ray diffraction data for compound 4v (methoxy-oxoethylidene substituent) confirms planar geometry, suggesting similar crystallinity for the 7-formyl analog .

Stability and Handling

- The tert-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters. However, the formyl group may render the compound sensitive to oxidation, necessitating storage under inert atmospheres .

Biological Activity

Tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 262.30 g/mol. Its structure features a naphthyridine core, which is recognized for its significance in various biological applications. The presence of the tert-butyl group enhances solubility and stability, making it a valuable candidate for further investigation in pharmacology and medicinal chemistry.

Biological Activity

Research indicates that compounds with naphthyridine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine can inhibit the growth of certain bacteria and fungi.

- Antiviral Properties : Similar compounds have shown promise as inhibitors against viruses such as HIV-1 and others.

- Enzyme Inhibition : The aldehyde functional group in tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate may interact with various enzymes, potentially leading to inhibition or modulation of their activity.

Synthesis Pathways

The synthesis of tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step synthetic routes. A common method includes:

- Formation of the Naphthyridine Core : Utilizing precursors such as substituted pyridines.

- Introduction of Functional Groups : The formyl group is introduced via formylation reactions.

- Final Modifications : The tert-butyl group is added to enhance solubility.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiviral Activity : A study highlighted that structurally similar compounds demonstrated significant inhibition against HIV-1 integrase with IC50 values in the low micromolar range . This suggests potential for tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in antiviral drug development.

- Enzyme Interaction Studies : Research indicates that modifications to the naphthyridine structure can significantly influence binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for optimizing pharmacological properties.

Comparative Analysis with Similar Compounds

A comparison table illustrates how variations in functional groups can lead to significant differences in reactivity and biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | C13H19N3O2 | Contains an amino group; potential for different biological activity |

| Tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | C14H18N2O3 | Nitro substituent may enhance reactivity |

| Tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | C14H17F3N2O2 | Trifluoromethyl group increases lipophilicity |

This table underscores the importance of structural modifications in drug design and development.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

The compound is typically synthesized via multi-step reactions involving coupling intermediates. A standard approach involves:

- Coupling reactions : Reacting tert-butyl-protected naphthyridine intermediates with benzazepine derivatives or other aromatic partners. For example, coupling with 2-amino-4-(dipropylcarbamoyl)-3H-benzo[b]azepine-8-carboxylic acid under palladium catalysis .

- Functionalization : Introducing the formyl group via oxidation or direct substitution. The tert-butyl group is often retained as a protective moiety for the amine or carboxylate functionalities during synthesis .

- Purification : Use of column chromatography (e.g., silica gel with PhMe:EtOAc or acetone gradients) or recrystallization (e.g., CH₂Cl₂:petroleum ether) to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should be analyzed?

Key characterization techniques include:

- ¹H NMR : Analyze chemical shifts (e.g., δ 8.77 for aromatic protons, δ 4.57 for methylene groups in the dihydro-naphthyridine ring) and coupling constants to confirm regiochemistry .

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ = 1057.7) and fragmentation patterns to assess purity .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1720 cm⁻¹ for the tert-butyl carbamate, 1633 cm⁻¹ for the formyl group) .

- X-ray Diffraction : Resolve ambiguities in stereochemistry or crystal packing, especially after recrystallization .

Q. What are the typical functionalization reactions involving the formyl group in this compound?

The formyl group is reactive in:

- Nucleophilic additions : Condensation with amines or hydrazines to form imines or hydrazones, useful for generating Schiff base intermediates .

- Reduction : Converted to a hydroxymethyl group using NaBH₄ or other reducing agents for further derivatization .

- Cross-coupling : Participation in Heck or Suzuki reactions when paired with compatible catalysts (e.g., Pd₂(dba)₃) .

Advanced Research Questions

Q. How can asymmetric synthesis be applied to derivatives of this compound, and what chiral catalysts are effective?

Asymmetric synthesis is achieved via:

- Chiral ruthenium catalysts : For example, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) enables enantioselective hydrogenation of intermediates, yielding derivatives with >90% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Used in cascades to control stereocenters in the naphthyridine scaffold, critical for bioactive derivatives targeting retinoid receptors .

Q. What strategies optimize coupling reactions involving this compound to minimize byproducts?

Optimization strategies include:

- Catalyst selection : Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) improves regioselectivity in cross-couplings .

- Solvent systems : Polar aprotic solvents (e.g., dioxane) enhance reaction rates, while Et₃N neutralizes acidic byproducts .

- Temperature control : Reactions at 130°C accelerate coupling but require rapid cooling to prevent decomposition .

Q. How to resolve contradictions in reaction yields reported under different catalytic conditions?

Systematic analysis involves:

- Reproducibility trials : Replicate reactions with strict control of moisture, oxygen, and catalyst loading .

- Byproduct profiling : Use LCMS or HPLC to identify undesired products (e.g., deprotected intermediates or dimerized species) .

- Catalyst benchmarking : Compare Pd-, Ru-, and Cu-based systems under identical conditions to evaluate efficiency and selectivity .

Q. Methodological Notes

- Data contradiction analysis : Cross-reference reaction conditions (e.g., solvent, catalyst) from multiple studies to identify critical variables affecting yields .

- Advanced purification : For chiral derivatives, employ chiral stationary phase chromatography or enzymatic resolution to isolate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.